N-(2-Chloroethyl)propan-2-amine hydrochloride

Catalog No.
S807209
CAS No.
6306-61-2
M.F
C5H13Cl2N
M. Wt
158.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Chloroethyl)propan-2-amine hydrochloride

CAS Number

6306-61-2

Product Name

N-(2-Chloroethyl)propan-2-amine hydrochloride

IUPAC Name

N-(2-chloroethyl)propan-2-amine;hydrochloride

Molecular Formula

C5H13Cl2N

Molecular Weight

158.07 g/mol

InChI

InChI=1S/C5H12ClN.ClH/c1-5(2)7-4-3-6;/h5,7H,3-4H2,1-2H3;1H

InChI Key

SFRKVRBYLCHDBI-UHFFFAOYSA-N

SMILES

CC(C)NCCCl.Cl

Canonical SMILES

CC(C)NCCCl.Cl

N-(2-Chloroethyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C5_5H13_{13}Cl2_2N and a molecular weight of 158.07 g/mol. It is commonly recognized by its CAS number, 6306-61-2. The compound appears as a white solid and has a melting point ranging from 178 to 184 °C, indicating its stability under standard conditions . This compound is characterized by the presence of a chloroethyl group attached to a propan-2-amine backbone, which contributes to its unique chemical properties.

  • Cytotoxicity: Chloroethyl groups can be alkylating agents, which can damage DNA and be cytotoxic [].
  • Corrosivity: Hydrochloric acid is a corrosive agent. The hydrochloride salt might exhibit some degree of corrosivity.
Typical of amines and halides. Notably, it can undergo nucleophilic substitution reactions due to the presence of the chloroethyl moiety. This allows for the potential formation of new compounds when reacted with nucleophiles such as alcohols or thiols. Additionally, it can engage in alkylation reactions, where the amine can act as a nucleophile to form more complex structures .

The biological activity of N-(2-Chloroethyl)propan-2-amine hydrochloride has been explored in various contexts, particularly in medicinal chemistry. Compounds with similar structures have shown potential as therapeutic agents, particularly in oncology and neurology. The chloroethyl group is known for its role in alkylating agents, which can disrupt DNA synthesis and function, making such compounds useful in cancer treatment strategies .

Several methods exist for synthesizing N-(2-Chloroethyl)propan-2-amine hydrochloride:

  • Alkylation of Propan-2-amine: This method involves reacting propan-2-amine with 2-chloroethanol under basic conditions to facilitate the substitution reaction.
  • Reduction Reactions: Starting from related compounds, reduction processes can yield N-(2-Chloroethyl)propan-2-amine hydrochloride through selective hydrogenation or other reducing agents.
  • Use of Chloroethylating Agents: Direct chlorination methods using chloroethylating agents can also be employed to introduce the chloroethyl group onto the amine structure .

N-(2-Chloroethyl)propan-2-amine hydrochloride finds applications primarily in:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer and neurological disorders.
  • Research: The compound is utilized in laboratory settings for studying biological mechanisms and chemical reactivity related to alkylating agents.
  • Chemical Synthesis: Its unique structure allows it to be used as a building block for more complex organic molecules .

Several compounds share structural similarities with N-(2-Chloroethyl)propan-2-amine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
N-Benzyl-N-(2-chloroethyl)propan-2-amineContains a benzyl group instead of an alkyl groupPotentially different pharmacological effects
N-(Chloroethyl)-N-methylpropan-2-amineMethyl substitution instead of propylVariation in reactivity and biological activity
N-(3-Chloropropyl)propan-2-amineChloropropyl group instead of chloroethylDifferent interaction profiles

N-(2-Chloroethyl)propan-2-amine hydrochloride is distinguished by its specific chloroethyl substitution, which influences its reactivity and biological interactions compared to these similar compounds .

Other CAS

6306-61-2

Dates

Modify: 2023-08-16

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